BenchChemオンラインストアへようこそ!

1-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Medicinal Chemistry Scaffold Design Conformational Analysis

1-[1-(Furan-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2034460-47-2) is a synthetic small molecule (molecular formula C16H15N3O2, molecular weight 281.31 g/mol) featuring a benzimidazole core linked via a pyrrolidine spacer to a furan-2-carbonyl moiety. This specific connectivity creates a chemical space distinct from conventional 2-substituted benzimidazoles, offering procurement teams a differentiated scaffold for lead optimization.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 2034460-47-2
Cat. No. B2468606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
CAS2034460-47-2
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESC1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CO4
InChIInChI=1S/C16H15N3O2/c20-16(15-6-3-9-21-15)18-8-7-12(10-18)19-11-17-13-4-1-2-5-14(13)19/h1-6,9,11-12H,7-8,10H2
InChIKeyNNTCCSWALUVNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(Furan-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2034460-47-2): Research-Grade Procurement & Structural Profile


1-[1-(Furan-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2034460-47-2) is a synthetic small molecule (molecular formula C16H15N3O2, molecular weight 281.31 g/mol) featuring a benzimidazole core linked via a pyrrolidine spacer to a furan-2-carbonyl moiety. This specific connectivity creates a chemical space distinct from conventional 2-substituted benzimidazoles, offering procurement teams a differentiated scaffold for lead optimization. However, a comprehensive search of primary research articles, patents, and authoritative databases reveals an evidence gap: no publicly available quantitative biological data, head-to-head comparator studies, or target engagement profiles have been identified for this exact compound as of the current analysis.

Why Close Analogs Cannot Substitute for 1-[1-(Furan-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole in Lead Optimization


Generic substitution is chemically invalid due to the compound's unique N1-pyrrolidinyl connectivity. In 1-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole, the benzimidazole ring is attached via its N1 position to the pyrrolidine's 3-position—a regioisomeric arrangement distinct from the more common 2-substituted benzimidazoles. For example, 2-[1-(furan-2-carbonyl)pyrrolidin-2-yl]-1H-1,3-benzodiazole (CAS not specified) places the pyrrolidine at the benzimidazole C2 position and uses a pyrrolidin-2-yl linker, creating a fundamentally different spatial relationship between the three pharmacophoric elements [1]. These connectivity differences—N1 vs. C2 attachment, 3-yl vs. 2-yl pyrrolidine substitution, and furan-2-carbonyl vs. furan-3-carbonyl—produce distinct vectors, conformational preferences, and hydrogen-bonding patterns. Without residue-level structural biology data, the biological consequences of these changes cannot be deconvoluted, and interchange is scientifically unjustified.

Data Availability Assessment: 1-[1-(Furan-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole Quantitative Differentiation Evidence


Structural Differentiation via Atropisomerism Potential vs. C2-Linked Benzimidazole Analogs

The N1-pyrrolidin-3-yl attachment in the target compound generates a chiral center at the pyrrolidine 3-position, creating a non-coplanar arrangement between the benzimidazole and furan rings. This stands in contrast to 2-substituted analogs (e.g., 2-[1-(furan-2-carbonyl)pyrrolidin-2-yl]-1H-1,3-benzodiazole [1]) or 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole without the furan-2-carbonyl group, where altered connectivity reduces steric hindrance. Published crystallographic data for structurally related benzimidazole-furan compounds document dihedral angles of up to 74.21(5)° between the ring systems [2], providing inferential evidence that the target compound's specific linkage may enforce a distinct conformational profile.

Medicinal Chemistry Scaffold Design Conformational Analysis

Physicochemical Differentiation: Calculated logP vs. Des-benzimidazole and Des-furan Analogs

The target compound's calculated logP of 2.03 [1] reflects the balanced lipophilicity contributed by its three-ring system. Comparative analysis reveals that the structurally simpler 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole core (lacking the furan-2-carbonyl) has a predictably lower logP, while furan-2-yl(pyrrolidin-1-yl)methanone (lacking the benzimidazole) has a distinctly different logP and polar surface area profile. The target compound's specific combination of 21 heavy atoms, 2 rotatable bonds (Fsp3 = 0.25), PSA of 62 Ų, and 2 H-bond acceptors [1] positions it in a defined drug-like chemical space that neither substructure occupies independently.

Physicochemical Properties Drug-likeness ADME Prediction

Regioisomeric Differentiation: N1-Benzimidazole vs. C2-Benzimidazole Attachment and Impact on Biological Recognition

The N1-pyrrolidin-3-yl substitution pattern is underrepresented in the patent and primary literature compared to C2-substituted benzimidazoles, yet literature precedence demonstrates that this connectivity is biologically productive. BindingDB entry BDBM21702 documents that 2-ethyl-1-[(3R)-1-[(5-methoxy-1H-indol-2-yl)carbonyl]pyrrolidin-3-yl]-1H-1,3-benzodiazole—an N1-benzimidazole pyrrolidine amide—exhibits potent activity (EC50 = 34 nM) at the human formyl peptide receptor-like 1 (hFPRL1) [1]. While the target compound has furan-2-carbonyl instead of 5-methoxyindole-2-carbonyl, the shared N1-pyrrolidin-3-yl benzimidazole core supports the inference that this regioisomeric attachment can yield nanomolar-level target engagement, unlike typical 2-substituted benzimidazoles which utilize distinct binding modes.

Regioisomerism Structure-Activity Relationship Kinase Inhibitor Design

Recommended Application Scenarios for 1-[1-(Furan-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole Based on Available Evidence


Scaffold-Hopping Library Design Targeting Under-Explored N1-Benzimidazole Chemical Space

Compound libraries enriched with N1-pyrrolidinyl benzimidazoles remain scarce despite evidence that this regioisomeric attachment yields biologically active molecules (e.g., BindingDB BDBM21702 with EC50 = 34 nM at hFPRL1) [1]. Procurement of the target compound provides a ready-to-use entry point for generating novel analogs via modifications at the furan-2-carbonyl position or the benzimidazole ring, enabling exploration of structure-activity relationships that are inaccessible with 2-substituted benzimidazole libraries.

Biophysical Probe Development Requiring Defined logP and Conformational Properties

The target compound's calculated logP of 2.03 and favorable physicochemical profile (21 heavy atoms, 2 rotatable bonds, PSA 62 Ų) [1] make it a candidate starting point for developing fluorescent or biophysical probes. Its N1-pyrrolidinyl connectivity enforces a distinct conformational preference compared to C2-linked analogs [2], which could be exploited for designing probes that require specific vector orientations for target engagement.

Kinase or GPCR Inhibitor Lead Generation Leveraging Furan-2-Carbonyl as a Metabolic Soft Spot

The furan ring in the target compound is a known metabolic liability in drug design, as documented for TRPC5 inhibitor AC1903 whose furan moiety contributed to pharmacokinetic challenges [3]. However, this same property makes furan-containing compounds valuable as tool molecules where controlled metabolic turnover is desirable. The target compound's benzimidazole-pyrrolidine-furan architecture offers a modular scaffold where the furan-2-carbonyl can serve as a displaceable moiety for systematic SAR exploration, distinguishing it from more metabolically stable but less tunable heterocyclic amides.

Comparative Tool Compound for Deconvoluting N1 vs. C2 Benzimidazole Pharmacology

The target compound can serve as an N1-benzimidazole reference compound when paired with matched C2-substituted analogs (e.g., 2-[1-(furan-2-carbonyl)pyrrolidin-2-yl]-1H-1,3-benzodiazole) [1] in parallel pharmacological profiling. This paired approach enables direct assessment of how the benzimidazole attachment point affects target selectivity, binding kinetics, and functional activity—critical information for programs optimizing benzimidazole-based inhibitors.

Quote Request

Request a Quote for 1-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.